molecular formula C12H26ClN3O3 B2799606 1-Amino-3-N-(4'-Boc-piperazinyl)-2-propanol hydrochloride CAS No. 1189425-54-4

1-Amino-3-N-(4'-Boc-piperazinyl)-2-propanol hydrochloride

Cat. No.: B2799606
CAS No.: 1189425-54-4
M. Wt: 295.81
InChI Key: KXEMAIUHWKCOBE-UHFFFAOYSA-N
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Description

1-Amino-3-N-(4'-Boc-piperazinyl)-2-propanol hydrochloride is a synthetic intermediate characterized by a propanol backbone substituted with an amino group and a tert-butoxycarbonyl (Boc)-protected piperazine moiety. The Boc group serves as a protective agent for the amine during organic synthesis, enhancing stability and preventing unwanted reactions. This compound is critical in pharmaceutical development, particularly in the synthesis of piperazine-containing drugs, where controlled deprotection of the Boc group enables further functionalization .

Properties

IUPAC Name

tert-butyl 4-(3-amino-2-hydroxypropyl)piperazine-1-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H25N3O3.ClH/c1-12(2,3)18-11(17)15-6-4-14(5-7-15)9-10(16)8-13;/h10,16H,4-9,13H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXEMAIUHWKCOBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)CC(CN)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H26ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-Amino-3-N-(4’-Boc-piperazinyl)-2-propanol hydrochloride typically involves multiple steps, starting from readily available starting materials. The synthetic route generally includes the following steps:

    Protection of Piperazine: The piperazine ring is protected using a Boc (tert-butoxycarbonyl) group to prevent unwanted reactions at the nitrogen atoms.

    Amination: Introduction of the amino group at the desired position on the propanol backbone.

    Coupling Reaction: The protected piperazine is then coupled with the aminopropanol derivative under specific reaction conditions.

    Deprotection and Salt Formation: The Boc group is removed, and the resulting compound is converted to its hydrochloride salt form.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and purification techniques.

Chemical Reactions Analysis

1-Amino-3-N-(4’-Boc-piperazinyl)-2-propanol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxides or nitroso derivatives.

    Reduction: Reduction reactions can target the piperazine ring or the amino group, leading to different reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group or the piperazine nitrogen can act as nucleophiles.

    Hydrolysis: The Boc group can be hydrolyzed under acidic or basic conditions to yield the free amine.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various acids or bases for hydrolysis.

Scientific Research Applications

1-Amino-3-N-(4’-Boc-piperazinyl)-2-propanol hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in medicinal chemistry.

    Biology: The compound can be used in the study of enzyme interactions and as a building block for biologically active molecules.

    Industry: The compound can be used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 1-Amino-3-N-(4’-Boc-piperazinyl)-2-propanol hydrochloride depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The Boc-protected piperazine ring can enhance the compound’s stability and bioavailability, while the amino group can participate in hydrogen bonding and other interactions with biological molecules.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Key Substituents Pharmacological Activity Identification Methods Notes
1-Amino-3-N-(4'-Boc-piperazinyl)-2-propanol HCl C₁₃H₂₇N₃O₃·HCl (inferred) Boc-protected piperazinyl, amino group Synthetic intermediate Likely IR, HPLC (analogous to ) Boc group enhances stability; requires deprotection for further reactivity
Propranolol Hydrochloride C₁₆H₂₁NO₂·HCl 1-Naphthyloxy, isopropylamino Beta-blocker (non-selective) IR, HPLC retention time, chloride test Purity: 98.0–101.5%; used in hypertension/arrhythmia
Betaxolol Hydrochloride C₁₈H₂₉NO₃·HCl Cyclopropylmethoxyethylphenoxy, isopropylamino Beta-blocker (cardioselective) IR, HPLC retention time Purity: 98.0–102.0%; treats glaucoma and hypertension
Tipropidil Hydrochloride C₂₀H₃₅NO₂S·HCl 4-Isopropylthiophenoxy, octylamino Vasodilator (inferred from name) N/A Sulfur-containing substituent may influence lipophilicity
1-(Dimethylamino)-3-(2-(2-phenylethyl)phenoxy)-2-propanol HCl C₁₉H₂₅NO₂·HCl Phenethylphenoxy, dimethylamino Undisclosed (LD₅₀: 2 g/kg in mice) N/A High acute toxicity in rodents; potential CNS activity
Oxybutynin Hydrochloride C₂₂H₃₁NO₃·HCl Diphenylacetate, diethylamino Anticholinergic Chromatography, chloride test Used for overactive bladder; diphenyl group enhances receptor affinity

Key Structural Differences

  • Boc Protection: The target compound’s Boc group distinguishes it from analogs like Propranolol and Betaxolol, which feature bioactive substituents (e.g., naphthyloxy, cyclopropylmethoxy). The Boc moiety increases steric bulk and lipophilicity, reducing aqueous solubility compared to unshielded amines .
  • Amino Group Variations: While Propranolol and Betaxolol use isopropylamino groups for beta-adrenergic receptor binding, the target compound’s primary amino group and Boc-piperazinyl substituent suggest utility as a synthetic precursor rather than a therapeutic agent .
  • Pharmacological Relevance: Compounds like Propranolol and Oxybutynin are clinically validated drugs, whereas the target compound’s Boc group implies a role in multi-step synthesis (e.g., for antipsychotics or antivirals requiring piperazine intermediates) .

Analytical and Quality Control Methods

  • Infrared Spectroscopy (IR) : Used universally for functional group identification (e.g., Boc carbonyl stretch ~1680–1720 cm⁻¹) .
  • HPLC Retention Time: Critical for purity assessment in pharmacopeial standards (e.g., Propranolol and Betaxolol require ±2% retention time match) .
  • Chloride Test : Confirms hydrochloride salt formation via precipitation with silver nitrate .

Biological Activity

1-Amino-3-N-(4'-Boc-piperazinyl)-2-propanol hydrochloride is a compound that has garnered attention for its potential biological activities. This article reviews the biochemical properties, cellular effects, molecular mechanisms, and relevant research findings pertaining to this compound.

The compound exhibits significant interactions with various enzymes and proteins. It is known to act as a substrate for aminotransferases, influencing amino acid metabolism. Additionally, it can inhibit specific enzymes involved in metabolic pathways, thereby impacting cellular homeostasis and metabolic flux.

Cellular Effects

This compound influences several cellular processes:

  • Cell Signaling : It modulates signaling pathways by affecting kinases and phosphatases, which are crucial for downstream signaling cascades.
  • Gene Expression : The compound alters the expression of genes involved in metabolism, thus affecting energy production and utilization within cells.

Molecular Mechanisms

At the molecular level, the compound interacts with biomolecules like enzymes and receptors:

  • Enzyme Inhibition : It binds to active sites of certain enzymes, preventing substrate binding and catalysis.
  • Transcriptional Regulation : The compound can influence gene expression by interacting with transcription factors.

Case Studies

  • Dosage Effects in Animal Models : Studies have shown that varying dosages lead to different biological outcomes. Low doses may enhance metabolic processes, while high doses can result in toxic effects such as enzyme inhibition and disruption of cellular balance.
  • Metabolic Pathways : The compound is metabolized by aminotransferases into other amino-containing compounds, which can influence various metabolic pathways.
  • Transport Mechanisms : It interacts with specific transporters to facilitate cellular uptake and distribution, highlighting its potential for targeted delivery in therapeutic applications.

Data Table: Biological Activity Overview

Activity TypeEffect DescriptionReferences
Enzyme InteractionSubstrate for aminotransferases
Enzyme InhibitionInhibits specific metabolic enzymes
Gene Expression ModulationAlters gene expression related to metabolism
Dosage ResponseLow doses enhance function; high doses toxic
Transport MechanismInteracts with transporters for cellular uptake

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for introducing the Boc-protected piperazinyl group in this compound?

  • Methodological Answer : The Boc (tert-butoxycarbonyl) group is typically introduced using di-tert-butyl dicarbonate (Boc anhydride) under basic conditions (e.g., triethylamine in THF or DCM). Subsequent coupling with the propanol backbone requires activation of the hydroxyl group, often via mesylation or tosylation, followed by nucleophilic substitution with the Boc-piperazinyl amine. Chromatographic purification (e.g., silica gel with methanol/DCM gradients) is critical to isolate intermediates .

Q. Which analytical techniques are essential for confirming structural integrity and purity?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm regiochemistry and Boc-group retention. For stereochemical analysis, 2D NOESY or COSY may resolve ambiguities .
  • HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) assesses purity (>95% target).
  • Mass Spectrometry : High-resolution MS (e.g., ESI-TOF) validates molecular weight (e.g., C12_{12}H25_{25}ClN3_3O3_3, exact mass 294.1582) .

Q. How should researchers handle solubility and stability challenges during experiments?

  • Methodological Answer :

  • Solubility : The hydrochloride salt is water-soluble but may require DMSO or methanol for stock solutions. Pre-saturate solvents with nitrogen to prevent degradation.
  • Storage : Store at -20°C in anhydrous conditions; avoid repeated freeze-thaw cycles. Monitor stability via periodic HPLC .

Advanced Research Questions

Q. How can contradictory NMR data for stereochemical assignments be resolved?

  • Methodological Answer :

  • X-ray Crystallography : Definitive confirmation of stereochemistry via single-crystal analysis.
  • Chiral HPLC : Use a chiral stationary phase (e.g., amylose-based) to separate enantiomers.
  • Dynamic NMR : Variable-temperature NMR experiments detect restricted rotation in diastereomers .

Q. What strategies optimize reaction yields while minimizing by-products in large-scale synthesis?

  • Methodological Answer :

  • Catalysis : Use Pd-catalyzed coupling for Boc-piperazinyl introduction (reduces side reactions vs. SN2).
  • Solvent Optimization : Replace polar aprotic solvents (DMF) with THF or acetonitrile to reduce hydrolysis.
  • In-line Monitoring : Employ FTIR or Raman spectroscopy to track reaction progress and terminate at peak yield .

Q. How do structural modifications (e.g., Boc removal) impact biological activity in comparative studies?

  • Methodological Answer :

  • Deprotection : Treat with TFA/DCM (1:1) to remove the Boc group, then assess receptor binding (e.g., dopamine D3 receptor assays).
  • SAR Analysis : Compare IC50_{50} values of Boc-protected vs. deprotected analogs to determine pharmacophore contributions. Reference similar piperazinyl-propanol derivatives (e.g., propranolol hydrochloride) for activity benchmarks .

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